5-Methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
The compound “5-Methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in the ring . This compound also contains a pyridine ring, which is a basic heterocyclic compound that consists of a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
5-methyl-2-pyridin-3-yl-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)12-9(15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLKSBRXIGWLAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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